![molecular formula C6H5ClFNO2S B2490882 3-Chloro-2-methylpyridine-4-sulfonyl fluoride CAS No. 2503209-18-3](/img/structure/B2490882.png)
3-Chloro-2-methylpyridine-4-sulfonyl fluoride
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Description
Sulfonyl fluorides are an important class of compounds in organic chemistry and medicinal chemistry due to their reactivity and potential as intermediates in the synthesis of more complex molecules. They serve as sulfonylating agents in various chemical reactions, including the selective modification of amino groups in peptides and proteins.
Synthesis Analysis
The synthesis of sulfonyl fluorides typically involves the use of sulfonyl chlorides as precursors, which are then converted into sulfonyl fluorides through reaction with fluoride sources. A notable method for synthesizing heteroaryl sulfonyl fluorides involves the oxidative coupling of thiols and potassium fluoride under electrochemical conditions, offering a mild and environmentally benign approach (Laudadio et al., 2019). Another approach includes the transformation of sulfonamides into sulfonyl fluorides, capitalizing on the formation of sulfonyl chloride intermediates (Pérez-Palau & Cornella, 2020).
Molecular Structure Analysis
The molecular structure of sulfonyl fluorides is characterized by the presence of a sulfonyl group (SO2) bonded to a fluoride atom. The structure and electronic properties of sulfonyl fluorides can be analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal the interactions within the molecule and with other molecules, highlighting the role of the fluoride atom in these interactions (Bellia et al., 2022).
Chemical Reactions and Properties
Sulfonyl fluorides are reactive towards nucleophiles, making them useful in various chemical reactions, including the synthesis of sulfonamides and sulfonyl imides. Their reactivity is exploited in the selective modification of amino groups, offering a pathway to introduce sulfonyl groups into target molecules. The unique reactivity profile of sulfonyl fluorides is attributed to the strong electrophilic character of the sulfonyl fluoride group, enabling it to participate in sulfonylation reactions (Wright & Hallstrom, 2006).
Scientific Research Applications
Radical Fluorosulfonylation
Radical fluorosulfonylation techniques have been developed to access alkenylsulfonyl fluorides from alkenes and alkynes. Such methods involve the identification of sulfuryl chlorofluoride (FSO2Cl) as an effective fluorosulfonyl radical precursor. This approach enables the radical fluorosulfonylation of alkenes and radical trans-chloro/fluorosulfonylation of alkynes, offering new pathways for synthesizing sulfonyl fluorides with applications in chemical biology and drug discovery (Nie et al., 2021).
Synthesis of Sulfonyl Fluoride Hubs
The introduction of a novel class of sulfonyl fluoride hubs, specifically β-chloro alkenylsulfonyl fluorides (BCASF), via radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions, expands the synthetic efficiency and available structures of sulfonyl fluorides. BCASF molecules exhibit versatile reactivities and undergo transformations while keeping the sulfonyl fluoride group intact. This method allows for the synthesis of complex sulfonyl fluoride structures previously challenging to obtain, further demonstrating applications in peptide and drug modification (Nie et al., 2021).
Fluoride Sensing in Drinking Water
Lewis acidic stiborafluorenes have been synthesized and investigated for fluoride ion sensing in drinking water, showcasing the potential of sulfonyl fluoride derivatives in environmental applications. These compounds exhibit high fluoride affinity and fluorescence turn-on properties, making them suitable for assaying fluoridation levels in tap water or bottled infant drinking waters, highlighting the environmental monitoring capabilities of sulfonyl fluoride-related compounds (Hirai & Gabbaï, 2014).
Electrochemical Synthesis
An environmentally benign electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts and displays a broad substrate scope, including the synthesis of alkyl, benzyl, aryl, and heteroaryl sulfonyl fluorides. The process highlights a sustainable pathway for accessing valuable synthetic motifs for chemical biology and molecular pharmacology applications (Laudadio et al., 2019).
properties
IUPAC Name |
3-chloro-2-methylpyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-6(7)5(2-3-9-4)12(8,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVHZNONYGBCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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